Ethyl nitrite

Beschreibung

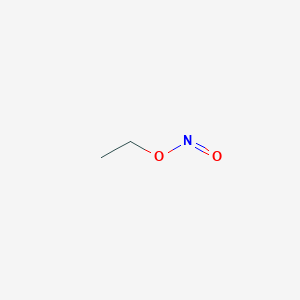

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c1-2-5-3-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZWEECEMNQSTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ONO, C2H5NO2 | |

| Record name | ETHYL NITRITE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046574 | |

| Record name | Ethyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl nitrite, solution appears as a clear colorless to yellow liquid with a pleasant odor. Flammable over a wide range of vapor-air concentrations. Flash point -31 °F. Less dense than water and insoluble in water. Vapors are heavier than air and narcotic in high concentrations. Produces toxic oxides of nitrogen during combustion., Colorless to yellowish liquid with a rum-like odor; [HSDB], Liquid | |

| Record name | ETHYL NITRITE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl nitrite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1476 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl nitrite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031239 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

63 °F at 760 mmHg (USCG, 1999), 17 °C | |

| Record name | ETHYL NITRITE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/416 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

-31 °F (USCG, 1999), -31 °F (-35 °C) (CLOSED CUP) | |

| Record name | ETHYL NITRITE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/416 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water; decomposes in water; miscible with alcohol, ether | |

| Record name | ETHYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/416 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.90 @ 15 °C/15 °C | |

| Record name | ETHYL NITRITE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/416 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.6 | |

| Record name | ETHYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/416 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

620.0 [mmHg] | |

| Record name | Ethyl nitrite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1476 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless or yellowish, clear liquid | |

CAS No. |

109-95-5 | |

| Record name | ETHYL NITRITE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl nitrite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl nitrite [spirit] [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl nitrite | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrous acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL NITRITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C7CJ279RV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/416 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl nitrite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031239 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-58 °F (USCG, 1999), FP: -58 °F= -50 °C= 233 deg K | |

| Record name | ETHYL NITRITE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/416 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

What are the physical and chemical properties of ethyl nitrite?

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Nitrite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₂H₅NO₂), an alkyl nitrite, is a volatile and highly reactive compound with significant applications in organic synthesis and historical use in medicine. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and insights into its biological signaling pathways. All quantitative data are presented in structured tables for ease of reference. Methodologies for synthesis and analysis are also detailed, accompanied by workflow diagrams to ensure clarity and reproducibility.

Physical Properties of this compound

This compound is a clear, colorless to yellowish liquid characterized by a pleasant, rum-like, or fruity odor.[1][2] It is a highly volatile compound with a very low boiling point, making it a gas at slightly elevated temperatures.[3][4]

Tabulated Physical Properties

The key physical properties of this compound are summarized in the table below. Values are collated from various sources and represent the most consistently reported data.

| Property | Value | Units | Conditions | Citations |

| Molecular Formula | C₂H₅NO₂ | - | - | [3] |

| Molecular Weight | 75.07 | g/mol | - | [1] |

| Boiling Point | 17 | °C | at 760 mmHg | [2][3] |

| Melting Point | -58 to -50 | °C | - | [5][6] |

| Density | 0.90 | g/mL | at 15°C | [6][7] |

| 0.792 | g/mL | at 25°C | [2][8] | |

| Vapor Pressure | 620 | mmHg | at 25°C | [1] |

| 906 | mmHg | at 25°C | [9] | |

| Vapor Density | 2.6 | (Air = 1) | - | [1][6] |

| Refractive Index | 1.36 | n20/D | at 20°C | [2][8] |

| Flash Point | -31 | °C | Closed Cup | [1][5] |

| Autoignition Temp. | 90 | °C | (194 °F) | [1][5] |

| Explosive Limits | 3 - 50 | % by volume | in Air | [5][10] |

Solubility Profile

This compound exhibits limited solubility in water but is miscible with many organic solvents.[1][7]

| Solvent | Solubility | Notes | Citations |

| Water | 5.07 g/100 mL | Slightly soluble; decomposes in water. | [1][3] |

| Ethanol | Miscible | - | [1][7] |

| Diethyl Ether | Miscible | - | [1][7] |

| Benzene | Soluble | - | [11] |

| Dichloromethane | Soluble | - | [11] |

Chemical Properties and Reactivity

This compound is a powerful oxidizing agent and is highly flammable.[2][12] Its chemical behavior is dominated by the labile O-NO bond, which can undergo homolytic cleavage to form an ethoxy radical and nitric oxide.[13][14]

Stability and Decomposition

This compound is unstable and decomposes upon exposure to light, air, and moisture.[1][7] The decomposition is accelerated by heat and contact with acids.[1][12] It decomposes spontaneously at 90 °C (194 °F).[1][5] Upon decomposition, it can become acidic and form oxides of nitrogen.[7] When heated to decomposition, it emits toxic fumes of NOx.[12]

Key Reactions

-

Oxidizing Agent: As a potent oxidizing agent, it can react violently with reducing agents.[10]

-

Acid-Catalyzed Decomposition: It is highly dangerous in contact with acid or acid fumes, which accelerate its decomposition.[1][12]

-

Formation of Dimethylglyoxime: It is used as a reagent with butanone to yield dimethylglyoxime.[3][13]

-

Nitric Oxide Donor: In biological systems, it can act as a nitric oxide (NO) donor, a property that underlies its vasodilatory effects.[13]

Incompatibilities

This compound is incompatible with a wide range of materials, including:

Experimental Protocols

The following sections detail standardized methodologies for determining key physical properties of this compound and for its synthesis and analysis.

Synthesis of this compound

This protocol describes the preparation of this compound from ethanol and sodium nitrite using sulfuric acid.[5][13]

Materials:

-

Sulfuric acid (H₂SO₄, d=1.84)

-

Ethanol (C₂H₅OH, 90%)

-

Sodium nitrite (NaNO₂)

-

Sodium carbonate (Na₂CO₃)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Distilled water

-

Ice

-

Separatory funnel, beakers, dropping funnel, magnetic stirrer, and cooling bath.

Procedure:

-

Carefully add 40 mL of concentrated sulfuric acid to 120 mL of water in a beaker, with cooling.

-

After the diluted acid has cooled, add a mixture of 85 mL of 90% ethanol and 85 mL of water.

-

Cool this mixture to 0 °C in an ice-salt bath.

-

Separately, prepare a solution of 100 g of sodium nitrite in 280 mL of water and filter it.

-

Using a dropping funnel, add the sodium nitrite solution dropwise to the cooled ethanol-acid mixture. Maintain the reaction temperature below 5 °C throughout the addition.

-

After the addition is complete, decant the liquid from the precipitated sodium sulfate crystals into a pre-chilled separatory funnel.

-

Separate the upper layer of this compound.

-

Wash the this compound layer first with 20 mL of ice-cold water, then with 15 mL of a 0.6% sodium carbonate solution.

-

Carefully separate the this compound and dry it by agitating with 3 g of anhydrous potassium carbonate.

-

Filter the final product. Due to its high volatility, the product should be stored in a tightly sealed container at low temperatures (2-8°C) and protected from light.[2][8]

Caption: Workflow for the synthesis of this compound.

Determination of Boiling Point (Micro Method)

Due to its high volatility, a micro-method using a Thiele tube is appropriate for determining the boiling point of this compound.[8]

Materials:

-

Thiele tube

-

Thermometer (-10 to 110 °C)

-

Small test tube (e.g., 75x10 mm)

-

Capillary tube (sealed at one end)

-

Mineral oil

-

Heating source (e.g., Bunsen burner)

Procedure:

-

Add 0.5 mL of this compound to the small test tube.

-

Place the capillary tube into the test tube with its open end down.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Place the assembly into a Thiele tube containing mineral oil, ensuring the oil level is above the sample but below the top of the test tube.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

When a continuous and rapid stream of bubbles is observed, remove the heat.

-

The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[8]

-

Record the barometric pressure to correct the boiling point if necessary.[6]

Determination of Density (Gravimetric Method)

The density of a volatile liquid like this compound can be determined using a pycnometer (specific gravity bottle).

Materials:

-

Pycnometer of known volume (e.g., 10 mL)

-

Analytical balance (accurate to 0.1 mg)

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer thoroughly. Weigh the empty pycnometer (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 15°C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it (m₂). The density of water at the specific temperature is known.

-

Empty and dry the pycnometer completely.

-

Cool the this compound sample and the pycnometer to minimize evaporation.

-

Fill the pycnometer with this compound, stopper it, and bring it to the same constant temperature in the water bath.

-

Dry the outside of the pycnometer and weigh it (m₃).

-

Calculate the density of this compound using the following formula: Density_sample = ((m₃ - m₁) / (m₂ - m₁)) * Density_water

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis and quantification of this compound in various matrices.[2][16]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Headspace autosampler with solid-phase microextraction (SPME) device (for biological samples).[2]

-

Capillary column suitable for volatile compounds (e.g., DB-5ms).

Procedure (General):

-

Sample Preparation: For solutions, direct injection may be possible. For biological fluids (blood, tissue homogenates), headspace analysis with SPME is used to extract the volatile this compound.[2] An internal standard (e.g., ¹⁵N-labeled this compound) should be used for quantification.[16]

-

GC Conditions:

-

Injector Temperature: High enough to vaporize the sample without decomposition (e.g., 150-200 °C).

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to separate this compound from the solvent and other volatile components.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI). NICI can provide high sensitivity.[16]

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 46 for ONO⁻) and the internal standard for high sensitivity and specificity.[16]

-

-

Quantification: Create a calibration curve using standards of known this compound concentrations and a constant concentration of the internal standard. Determine the concentration in the unknown sample by comparing its peak area ratio (analyte/internal standard) to the calibration curve.

Biological Signaling Pathways

This compound is recognized as a nitric oxide (NO) donor.[13] NO is a critical signaling molecule in various physiological processes, most notably in smooth muscle relaxation and vasodilation. The primary pathway through which NO exerts these effects is the NO/cGMP signaling cascade.[15][17]

-

NO Release: this compound decomposes or is metabolized to release nitric oxide (NO).

-

sGC Activation: NO diffuses into smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.[18]

-

cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[15]

-

PKG Activation: cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).[15]

-

Downstream Effects: Activated PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium (Ca²⁺) concentrations and the dephosphorylation of myosin light chains. This cascade results in the relaxation of smooth muscle, leading to effects like vasodilation.[15]

Caption: NO/cGMP pathway activated by this compound.

References

- 1. phillysim.org [phillysim.org]

- 2. Formation of this compound in vivo after ethanol administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vernier.com [vernier.com]

- 4. Cas 109-95-5,this compound | lookchem [lookchem.com]

- 5. prepchem.com [prepchem.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. keetonchemistry.weebly.com [keetonchemistry.weebly.com]

- 10. epa.gov [epa.gov]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. sciencemadness.org [sciencemadness.org]

- 14. Reddit - The heart of the internet [reddit.com]

- 15. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gas chromatography-mass spectrometry analysis of nitrite in biological fluids without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Nitric Oxide-cGMP Signaling Pathway Differentially Regulates Presynaptic Structural Plasticity in Cone and Rod Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. prometheus-lsi.com [prometheus-lsi.com]

An In-depth Technical Guide to the Molecular Structure and Bonding Characteristics of Ethyl Nitrite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl nitrite (C₂H₅NO₂), an alkyl nitrite of significant interest in organic chemistry and pharmacology, exhibits a nuanced molecular structure characterized by rotational isomerism. This technical guide provides a comprehensive analysis of the molecular geometry and bonding characteristics of this compound's stable conformers. Through a synthesis of experimental data from microwave spectroscopy and computational chemistry, this document offers a detailed overview of the molecule's structural parameters, the methodologies used for their determination, and the nature of its chemical bonds. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, key concepts and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding.

Molecular Structure and Conformational Analysis

This compound is not a rigid molecule but rather exists as a mixture of several rotational isomers, or conformers, at room temperature. These conformers arise from rotations around the C-O and O-N single bonds. Microwave spectroscopy studies have been instrumental in identifying three stable conformers in the gas phase: cis-trans, cis-gauche, and trans-gauche.[1][2][3] The cis or trans designation refers to the arrangement around the O=N-O bond, while trans or gauche describes the conformation around the C-C-O-N dihedral angle.

The cis-trans conformer is the most stable, followed by the trans-gauche and then the cis-gauche conformer.[2] The relative energies of these conformers are influenced by a combination of steric and electronic effects.

Below is a diagram illustrating the conformational isomers of this compound.

Quantitative Geometric Parameters

The precise bond lengths and angles of the this compound conformers have been determined through a combination of experimental techniques, primarily microwave spectroscopy, and corroborated by computational chemistry. The following tables summarize the optimized geometrical parameters obtained from quantum chemical calculations, which are in good agreement with experimental findings.[2]

Table 1: Bond Lengths of this compound Conformers (in Ångströms)

| Bond | cis-trans Conformer | cis-gauche Conformer | trans-gauche Conformer |

| C-C | 1.521 | 1.520 | 1.519 |

| C-O | 1.443 | 1.446 | 1.450 |

| O-N | 1.398 | 1.395 | 1.391 |

| N=O | 1.216 | 1.217 | 1.218 |

Table 2: Bond Angles of this compound Conformers (in Degrees)

| Angle | cis-trans Conformer | cis-gauche Conformer | trans-gauche Conformer |

| C-C-O | 107.8 | 108.1 | 107.5 |

| C-O-N | 113.8 | 114.2 | 115.1 |

| O-N=O | 114.7 | 114.9 | 115.3 |

Bonding Characteristics

The bonding in this compound is characterized by a combination of sigma (σ) and pi (π) bonds. The C-C, C-H, C-O, and O-N bonds are primarily sigma bonds. The N=O bond consists of one sigma and one pi bond.

A key feature of the bonding in alkyl nitrites is the partial double bond character of the O-N single bond. This is due to the delocalization of the lone pair of electrons on the oxygen atom into the π* orbital of the N=O group. This resonance contributes to the planarity of the C-O-N=O fragment in the cis and trans conformers and results in a significant rotational barrier around the O-N bond.[4]

The diagram below illustrates the resonance structures contributing to the bonding in the nitrite group.

The relative stability of the conformers is a delicate balance of steric hindrance and electronic effects. In the cis conformer, there is a stabilizing interaction between the alkyl group and the terminal oxygen atom, while the trans conformer is sterically less hindered.

Experimental Protocols for Structural Determination

The determination of the molecular structure of gaseous molecules like this compound relies on sophisticated experimental techniques. The two primary methods are microwave spectroscopy and gas electron diffraction.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase.[5] By analyzing the frequencies of these transitions, highly accurate rotational constants can be determined. These constants are inversely proportional to the moments of inertia of the molecule, which in turn depend on the precise arrangement of its atoms. For molecules with multiple conformers, each conformer will have a distinct rotational spectrum, allowing for their individual characterization.

Experimental Workflow for Microwave Spectroscopy:

In the case of this compound, molecular beam Fourier transform microwave (MB-FTMW) spectroscopy has been employed.[3] This technique involves introducing the sample into a high vacuum chamber as a supersonic jet, which cools the molecules to very low rotational and vibrational temperatures. This simplifies the spectrum and increases the resolution, allowing for the precise determination of rotational and fine-structure constants. The spectra for this compound were recorded in frequency regions of 1–4 GHz and 7–26 GHz.[3]

Gas Electron Diffraction (GED)

Gas electron diffraction is another powerful technique for determining the structure of molecules in the gas phase.[5] In a GED experiment, a high-energy beam of electrons is scattered by the gas-phase molecules. The resulting diffraction pattern is a function of the internuclear distances within the molecule. By analyzing the angular distribution of the scattered electrons, a radial distribution function can be generated, which provides information about the bond lengths, bond angles, and torsional angles.

General Protocol for Gas Electron Diffraction:

-

Sample Introduction: The gaseous sample is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

-

Electron Beam Interaction: A monochromatic beam of high-energy electrons (typically 40-60 keV) is directed to intersect the molecular beam at a right angle.

-

Scattering and Detection: The scattered electrons are detected by a photographic plate or a CCD detector. The resulting diffraction pattern consists of a series of concentric rings.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is measured. This data is then mathematically transformed to yield a radial distribution curve, from which the molecular geometry can be derived.

Conclusion

The molecular structure and bonding of this compound are well-characterized by the presence of three stable rotational isomers: cis-trans, cis-gauche, and trans-gauche. The precise geometric parameters of these conformers have been elucidated through a synergistic combination of microwave spectroscopy and computational chemistry. The bonding is understood in terms of localized sigma bonds and a delocalized pi system within the nitrite moiety, which gives rise to a significant barrier to rotation around the O-N bond. The detailed experimental protocols outlined provide a framework for the structural determination of this and other small, flexible molecules. This in-depth understanding of this compound's molecular architecture is fundamental for comprehending its chemical reactivity and biological activity.

References

- 1. Conformational study of this compound by microwave spectroscopy - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Analysis of internal rotations in this compound using molecular beam Fourier transform microwave spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/A902413A [pubs.rsc.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]

Ethyl Nitrite as a Nitric Oxide Donor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nitrite (C₂H₅NO₂), an alkyl nitrite, has long been recognized for its vasodilatory properties, historically used in remedies like "sweet spirit of nitre."[1] Modern research has refocused on its role as a nitric oxide (NO) donor, a molecule central to numerous physiological and pathophysiological processes. This guide provides a comprehensive technical overview of the mechanisms through which this compound donates NO, the resultant signaling pathways, and the experimental methodologies used to investigate these processes.

Mechanism of Nitric Oxide Donation

This compound can release nitric oxide through both non-enzymatic and potentially enzymatic pathways. The specific mechanism can be influenced by the physiological environment, including pH and the presence of thiols.

In Vivo Formation of this compound

This compound can be formed endogenously, particularly under acidic conditions such as those found in the stomach. The reaction involves dietary nitrate being reduced to nitrite, which then reacts with ethanol from alcoholic beverages to form this compound.[2] This formation highlights a novel pathway for the generation of a bioactive NO donor from common dietary components.

Non-Enzymatic Release of Nitric Oxide

The primary mechanism for NO release from this compound is through spontaneous decomposition, a process that can be influenced by factors like air, light, and moisture.[1] This decomposition can be accelerated in the presence of thiols, which can facilitate the release of NO. The general reaction involves the homolytic cleavage of the O-N bond to yield an ethoxy radical and nitric oxide.

Potential Enzymatic Pathways

While the non-enzymatic pathway is significant, enzymatic contributions to NO release from alkyl nitrites are also considered. Cytochrome P450 (CYP) enzymes have been implicated in the metabolism of other organic nitrates to release NO.[3] Although direct evidence for specific CYP isoforms being the primary mediators of NO release from this compound is still an area of active research, the involvement of hepatic metabolism is suggested by in vivo studies.[4] It is plausible that CYP-mediated reduction contributes to NO formation from this compound, similar to other organic nitrates.[3]

Signaling Pathway of this compound-Derived Nitric Oxide

The physiological effects of this compound are primarily mediated by the nitric oxide signaling cascade, which involves the activation of soluble guanylate cyclase (sGC).

Upon its release, nitric oxide diffuses into smooth muscle cells and binds to the heme moiety of sGC. This binding induces a conformational change in the enzyme, leading to its activation. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade of events ultimately leads to a decrease in intracellular calcium levels and smooth muscle relaxation, resulting in vasodilation.[2]

Quantitative Data on this compound Decomposition and NO Release

The rate of NO release from this compound is crucial for its pharmacological effect. The following table summarizes key kinetic parameters related to its decomposition.

| Parameter | Value | Conditions | Reference |

| Energy of Activation (Ea) | 157.7 kJ/mol | Thermal Decomposition | [5] |

| Frequency Factor (A) | 10¹⁴ s⁻¹ | Thermal Decomposition | [5] |

| Decomposition | Hastened by air, light, and moisture | General | [1] |

| Vapor-phase reaction rate constant with OH radicals | 1.75 x 10⁻¹² cm³/molecule-sec | Photochemically-produced hydroxyl radicals | [1] |

Experimental Protocols

Synthesis of this compound

This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting.

This compound can be synthesized by the reaction of sodium nitrite with ethanol in the presence of a strong acid, such as sulfuric acid. The reaction is typically carried out at low temperatures (e.g., in an ice bath) due to its exothermic nature. The resulting this compound, being immiscible with the aqueous solution, can be separated.

Measurement of Nitric Oxide Release

Chemiluminescence: This is a highly sensitive method for the direct real-time detection of NO gas. The sample containing the NO donor is placed in a reaction chamber purged with an inert gas. The released NO reacts with ozone in the detector to produce chemiluminescence, which is proportional to the NO concentration.

Griess Assay for Nitrite Quantification: This colorimetric assay indirectly measures NO release by detecting its stable oxidation product, nitrite (NO₂⁻).

Protocol:

-

Prepare a standard curve using known concentrations of sodium nitrite.

-

Incubate the this compound solution under the desired experimental conditions (e.g., buffer, temperature, presence of thiols).

-

At various time points, take aliquots of the solution.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the aliquots and standards.

-

After a short incubation period in the dark, measure the absorbance at ~540 nm.

-

Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Assessment of Vasodilation

Isolated Organ Bath:

-

Isolate a blood vessel (e.g., rat aorta) and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

-

Induce contraction of the vessel with a vasoconstrictor (e.g., phenylephrine).

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

-

Record the changes in isometric tension to determine the concentration-response curve for vasodilation.

Measurement of cGMP Levels

Enzyme Immunoassay (EIA):

-

Treat cultured smooth muscle cells or tissue preparations with this compound for a specified period.

-

Lyse the cells/tissue and deproteinate the samples.

-

Use a commercial cGMP EIA kit to quantify the levels of cGMP in the samples according to the manufacturer's instructions.

-

Compare the cGMP levels in treated samples to untreated controls.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro assessment of this compound as an NO donor.

Conclusion

This compound serves as a potent nitric oxide donor through mechanisms that are readily achievable under physiological conditions. Its ability to release NO and subsequently activate the sGC-cGMP signaling pathway underscores its vasodilatory effects. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the nuanced mechanisms of this compound and explore its potential therapeutic applications in conditions where NO-mediated signaling is beneficial. Further research into the specific enzymatic pathways and the influence of the cellular microenvironment on NO release will provide a more complete understanding of the pharmacology of this intriguing molecule.

References

- 1. This compound | C2H5ONO | CID 8026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound is produced in the human stomach from dietary nitrate and ethanol, releasing nitric oxide at physiological pH: potential impact on gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 is responsible for nitric oxide generation from NO-aspirin and other organic nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. The rate of decomposition for mthis compound and this compound can be given in terms of rate constant `k_(1)` and `k_(2)` respectively. The energy of activation for the two reactions are `152.30 kJ mol^(-1)` and `157.7 kg mol^(-1)` as well as frequency factors are `10^(13)` and `10^(14)` respectively for the decomposition of methyl and this compound. Calculate the temperature at which rate constant will be same for the two reactions. [allen.in]

Conformational Isomers of Ethyl Nitrite: A Thermochemical and Vibrational Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl nitrite (CH₃CH₂ONO), a simple yet significant alkyl nitrite, serves as a critical model for understanding the conformational complexities that influence the chemical and physical properties of more complex nitroso-containing compounds. Its structural flexibility, arising from rotations around the C-O and O-N bonds, gives rise to several conformational isomers, each with a distinct energetic and vibrational profile. This guide provides a comprehensive overview of the thermochemical data and vibrational spectra of this compound's conformational isomers, supported by detailed experimental and computational methodologies.

Conformational Landscape of this compound

This compound primarily exists as a mixture of three stable conformational isomers, as established by microwave spectroscopy and quantum chemical calculations. These isomers are defined by the dihedral angles around the O-N bond (τ₁: C-O-N=O) and the C-O bond (τ₂: C-C-O-N). The three experimentally observed and computationally verified conformers are:

-

cis-trans: Characterized by τ₁ ≈ 0° and τ₂ ≈ 180°.

-

cis-gauche: Characterized by τ₁ ≈ 0° and τ₂ ≈ 80°.

-

trans-gauche: Characterized by τ₁ ≈ 180° and τ₂ ≈ 90°.

The cis-trans conformer is generally considered the most stable.

dot```dot graph Conformational_Isomers { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"cis-trans (0 kJ/mol)" [pos="0,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "cis-gauche (+2.85 kJ/mol)" [pos="-2,-1!", fillcolor="#FBBC05", fontcolor="#202124"]; "trans-gauche (+0.97 kJ/mol)" [pos="2,-1!", fillcolor="#34A853", fontcolor="#FFFFFF"];

"TS1 (cis-gauche/cis-trans)" [label="TS\n(+7.6 kJ/mol)", shape=ellipse, pos="-1,0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "TS2 (cis-trans/trans-gauche)" [label="TS\n(+53.3 kJ/mol)", shape=ellipse, pos="1,0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"cis-trans (0 kJ/mol)" -- "TS1 (cis-gauche/cis-trans)" [label="C-O Rotation"]; "TS1 (cis-gauche/cis-trans)" -- "cis-gauche (+2.85 kJ/mol)"; "cis-trans (0 kJ/mol)" -- "TS2 (cis-trans/trans-gauche)" [label="O-N Rotation"]; "TS2 (cis-trans/trans-gauche)" -- "trans-gauche (+0.97 kJ/mol)"; }

Caption: A typical workflow for computational thermochemistry.

-

Geometry Optimization: The initial molecular structure of each conformer is optimized to find its lowest energy geometry using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). [1]2. Vibrational Frequency Calculation: At the optimized geometry, the harmonic vibrational frequencies are calculated. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE). [1]3. High-Accuracy Energy Calculation: To obtain highly accurate thermochemical data, single-point energy calculations are performed using more computationally expensive composite methods like G3, CBS-QB3, or CBS-APNO. [1]These methods extrapolate to the complete basis set limit and include high-level electron correlation effects.

Conclusion

The thermochemical and vibrational data for the conformational isomers of this compound provide a detailed picture of its molecular properties. The interplay of experimental measurements and high-level computational chemistry offers a robust framework for understanding the structure, stability, and dynamics of this important molecule. This in-depth guide serves as a valuable resource for researchers in physical chemistry, computational chemistry, and drug development, where a fundamental understanding of conformational isomerism is paramount.

References

Spectroscopic Profile of Ethyl Nitrite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of ethyl nitrite (C₂H₅ONO), a volatile and reactive organic nitrite. The following sections detail the infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this compound, offering key data for its identification and analysis. Detailed experimental protocols are also provided to aid in the replication of these spectroscopic measurements.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the vibrations of its constituent bonds. Due to the presence of rotational isomers (cis and trans conformers), some absorption bands may appear as doublets.

Table 1: Characteristic Infrared Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2990 - 2880 | C-H stretch (in CH₃ and CH₂) | Medium to Strong |

| ~1650 | N=O stretch | Strong |

| ~1050 | C-O stretch | Strong |

| ~850 | N-O stretch | Strong |

Note: The exact peak positions can vary slightly depending on the physical state of the sample (gas, liquid, or solution) and the specific instrument used.

Experimental Protocol for FT-IR Spectroscopy

Given that this compound is a volatile liquid, the following "neat" sample protocol is recommended for obtaining a high-quality FT-IR spectrum.

-

Sample Preparation:

-

Ensure the FT-IR spectrometer's sample compartment is clean and dry.

-

Obtain two clean, dry, and polished salt plates (e.g., NaCl or KBr). Handle the plates by their edges to avoid contamination from fingerprints.

-

In a well-ventilated fume hood, carefully place a single drop of neat this compound onto the center of one salt plate using a clean glass pipette.

-

Gently place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid applying excessive pressure, which could damage the plates.

-

-

Data Acquisition:

-

Mount the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

-

-

Post-Analysis:

-

Remove the salt plates from the spectrometer.

-

In the fume hood, carefully separate the plates and clean them thoroughly with a suitable volatile solvent (e.g., dry acetone or isopropanol) and a soft, lint-free cloth.

-

Store the cleaned plates in a desiccator to prevent fogging from atmospheric moisture.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are valuable for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is relatively simple and highly characteristic. It exhibits two signals corresponding to the two distinct proton environments: the methyl (-CH₃) and methylene (-CH₂) groups of the ethyl fragment.[1] The methylene protons are adjacent to the electron-withdrawing nitroso group, causing them to be deshielded and appear at a higher chemical shift.[1] The n+1 rule of spin-spin splitting is followed, resulting in a triplet for the methyl protons (split by the two methylene protons) and a quartet for the methylene protons (split by the three methyl protons).[1]

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| ~1.4 | Triplet | 3H | -CH₃ | ~7 |

| ~4.5 | Quartet | 2H | -O-CH₂- | ~7 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts can be influenced by the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will show two signals, corresponding to the two carbon atoms in the ethyl group. The carbon atom bonded to the oxygen of the nitroso group is more deshielded and will appear at a higher chemical shift.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~15 | -CH₃ |

| ~65 | -O-CH₂- |

Experimental Protocol for NMR Spectroscopy

Due to the volatility of this compound, careful sample preparation is crucial for obtaining high-quality NMR spectra.

-

Sample Preparation:

-

In a fume hood, prepare a solution of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a small, clean vial. For ¹H NMR, a concentration of 1-5 mg/mL is typically sufficient. For ¹³C NMR, a higher concentration of 10-50 mg/mL may be necessary.[3]

-

Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final sample volume should be approximately 0.6-0.7 mL.[3]

-

Cap the NMR tube securely to prevent evaporation of the volatile sample and solvent. For long-term or variable-temperature experiments, flame-sealing the tube may be necessary.[3]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Allow the sample to equilibrate to the probe temperature (typically 298 K).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and spectral resolution.

-

Acquire the ¹H and/or ¹³C NMR spectra. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each carbon.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Alkyl nitrites, including this compound, exhibit characteristic absorption bands in the ultraviolet region. These absorptions are primarily due to n → π* electronic transitions associated with the nitroso (-N=O) chromophore.

Table 4: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |

| ~354 | ~70 | Not Specified |

Note: The UV-Vis absorption spectrum of nitrite ions in aqueous solution shows a characteristic peak around 354 nm.[4] While specific data for pure this compound is scarce in the readily available literature, the absorption is expected to be in a similar region due to the nitroso chromophore.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, hexane, or water). The concentration should be chosen such that the absorbance at λmax is within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Prepare a blank solution containing only the solvent.

-

-

Data Acquisition:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

-

Set the desired wavelength range for the scan (e.g., 200-450 nm).

-

Fill a clean quartz cuvette with the blank solvent and place it in the reference beam of the spectrophotometer.

-

Fill another matched quartz cuvette with the this compound solution and place it in the sample beam.

-

Record the baseline with the blank solution.

-

Acquire the absorption spectrum of the this compound solution.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If the concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Unraveling the Atmospheric Journey of Ethyl Nitrite: A Technical Guide to its Gas-Phase Chemistry

For Immediate Release

A deep dive into the gas-phase chemistry of ethyl nitrite (C₂H₅ONO), this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of its atmospheric formation, reaction pathways, and environmental significance. Synthesizing key quantitative data, experimental protocols, and reaction mechanisms, this document serves as a critical resource for understanding the atmospheric lifecycle of this volatile organic compound.

This compound is a reactive trace gas in the Earth's atmosphere, originating from both biogenic and anthropogenic sources. Its presence and chemical transformations have notable implications for tropospheric chemistry, particularly in the cycling of nitrogen oxides (NOx) and the formation of ground-level ozone, a major component of smog.[1][2][3] This guide elucidates the fundamental gas-phase processes that govern the atmospheric fate of this compound.

Formation and Atmospheric Sinks

This compound is primarily formed in the gas phase through the reaction of the ethoxy radical (C₂H₅O) with nitric oxide (NO). The ethoxy radical itself is a product of the oxidation of ethane and ethanol, common volatile organic compounds in the atmosphere.

The primary atmospheric loss processes for this compound are photolysis by sunlight and reaction with the hydroxyl radical (•OH), the atmosphere's primary daytime oxidant.[4]

Quantitative Kinetic Data

The rates of the key atmospheric reactions of this compound are crucial for accurately modeling its atmospheric concentration and impact. The following tables summarize the available quantitative data for its photolysis and reaction with the hydroxyl radical.

Table 1: Photolysis of this compound (C₂H₅ONO → C₂H₅O• + •NO)

| Parameter | Value | Wavelength (nm) | Reference |

| Quantum Yield (Φ) | Varies with wavelength and pressure | 300-400 | Schuck and Stephens, 1967 |

Note: The quantum yield is a measure of the efficiency of a photochemical process.

Table 2: Reaction of this compound with Hydroxyl Radical (C₂H₅ONO + •OH → Products)

| Parameter | Value (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

| Rate Constant (k) | 1.4 x 10⁻¹² | 298 | Estimated |

Note: This rate constant is an estimated value and further experimental verification is recommended.

Key Gas-Phase Reactions and Mechanisms

The atmospheric chemistry of this compound is characterized by two principal reaction pathways: photolysis and oxidation by the hydroxyl radical.

Photolysis

Upon absorption of solar radiation in the actinic region (wavelengths > 290 nm), this compound undergoes photodecomposition, primarily breaking the O-N bond to yield an ethoxy radical (C₂H₅O•) and nitric oxide (NO).[5]

C₂H₅ONO + hν (λ > 290 nm) → C₂H₅O• + •NO

This reaction is a significant source of both ethoxy radicals and nitric oxide in the troposphere. The subsequent reactions of these products play a critical role in ozone formation.

Reaction with the Hydroxyl Radical (•OH)

The reaction of this compound with the hydroxyl radical proceeds primarily through hydrogen abstraction from the ethyl group, leading to the formation of water and a nitrooxyethyl radical.

C₂H₅ONO + •OH → CH₃CH(•)ONO + H₂O C₂H₅ONO + •OH → •CH₂CH₂ONO + H₂O

The branching ratio between abstraction from the α- and β-carbon positions influences the subsequent degradation products. The resulting radical will react with molecular oxygen to form a peroxy radical, which can then participate in NOx cycling.

References

- 1. The gas‐phase pyrolysis of alkyl nitrites. IV. This compound | Semantic Scholar [semanticscholar.org]

- 2. ACP - The importance of alkyl nitrates and sea ice emissions to atmospheric NOx sources and cycling in the summertime Southern Ocean marine boundary layer [acp.copernicus.org]

- 3. gas phase photolysis: Topics by Science.gov [science.gov]

- 4. courses.seas.harvard.edu [courses.seas.harvard.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

In Vivo Formation of Ethyl Nitrite from Ethanol and Dietary Nitrate: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of the in vivo formation of ethyl nitrite, a physiologically active metabolite derived from the interaction of ethanol and nitrogen oxides. Two primary biochemical pathways for its synthesis have been identified: the reaction of ethanol with dietary nitrate-derived nitrite in the acidic milieu of the stomach, and a systemic reaction between ethanol and endogenously generated peroxynitrite. This compound acts as a potent vasodilator by releasing nitric oxide (∙NO) at physiological pH, which subsequently activates the soluble guanylyl cyclase (sGC)/cyclic guanosine monophosphate (cGMP) signaling pathway. This guide details the underlying biochemistry, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols for its detection, and visualizes the core pathways and workflows.

Introduction

The consumption of alcoholic beverages and nitrate-rich foods, such as leafy green vegetables, are common dietary practices. While the metabolism of ethanol is well-documented, recent research has unveiled a novel interaction between ethanol and the nitrate-nitrite-nitric oxide (NO) pathway.[1] This pathway involves the conversion of dietary nitrate into nitrite by oral bacteria, which is then further reduced to NO and other reactive nitrogen species in the acidic environment of the stomach.[1][2] The convergence of ethanol and these reactive nitrogen species results in the in vivo synthesis of this compound (C₂H₅NO₂), a volatile alkyl nitrite.[1][3]

Studies have demonstrated that this compound is not merely a metabolic byproduct but a bioactive molecule with potent vasodilatory properties.[4][5] Its formation has been confirmed in the human stomach following the co-ingestion of lettuce and alcoholic beverages and systemically in the blood, brain, and liver of animal models administered ethanol.[1][3] This guide synthesizes the current understanding of this compound formation, providing the detailed data and methodologies essential for researchers in pharmacology and drug development.

Biochemical Pathways of this compound Formation

This compound is formed in vivo through at least two distinct chemical pathways, one localized to the stomach and another occurring systemically.

Gastric Formation via Acidified Nitrite

The primary pathway for this compound formation following a meal involves the chemical reactions within the stomach.[4][5] Dietary nitrate is first reduced to nitrite by commensal bacteria in the saliva. Upon swallowing, this nitrite enters the highly acidic environment of the gastric lumen (pH ~2).[6] The low pH protonates nitrite to form nitrous acid (HNO₂), which can then generate other nitrosating agents like dinitrogen trioxide (N₂O₃).[2][7] These potent reactive nitrogen species readily react with ethanol present from alcoholic beverages to yield this compound.[1][4] This reaction highlights the stomach's role as a bioreactor for generating novel bioactive compounds from dietary precursors.[4]

Systemic Formation via Peroxynitrite

A second pathway for this compound formation occurs systemically and does not depend on dietary nitrate. This mechanism involves the reaction of ethanol with peroxynitrite (ONOO⁻).[3][8] Peroxynitrite is a powerful oxidant and nitrating agent formed endogenously from the near-diffusion-limited reaction between nitric oxide (∙NO) and the superoxide radical (O₂⁻).[9] Both ∙NO and O₂⁻ are produced in various tissues. When ethanol is present systemically after absorption, it can react with peroxynitrite to form this compound.[3][9] This pathway is the likely mechanism for the detection of this compound in the blood, brain, and liver of mice following intraperitoneal ethanol injection.[3][8]

Quantitative Analysis of this compound Formation

Quantitative measurements have been crucial in understanding the kinetics and physiological concentrations of this compound.

In Vitro Studies

Controlled in vitro experiments have elucidated the chemical requirements for this compound formation from the reaction of ethanol with peroxynitrite.[3][9] Key findings are summarized below.

| Condition Varied | Constant Reactants | Range Tested | Result on this compound Yield | Reference |

| Peroxynitrite Conc. | Ethanol (225 µM), pH 7.4 | 1 mM to 4.7 mM | Yield increased with peroxynitrite concentration. | [3][9] |

| pH | Ethanol (225 µM), Peroxynitrite (4.7 mM) | pH 5 to 8 | Formation observed across the entire pH range. | [3][9] |

| Ethanol Conc. | Peroxynitrite (4.7 mM), pH 7.4 | 15 µM to 338 µM | Yield increased with ethanol concentration. | [3][9] |

In Vivo Animal Studies

Studies using male, inbred short-sleep mice have quantified the levels of ethanol and this compound in various tissues following a single intraperitoneal injection of ethanol (5.2 g/kg).[3][8]

| Tissue | Time Post-Injection | Ethanol Conc. (mM) (Approx. Peak) | This compound Conc. (µM) (Approx. Peak) | Reference |

| Blood | 30 min | ~90 | ~1.2 | [3] |

| Brain | 30 min | ~80 | ~0.8 | [3] |

| Liver | 30 min | ~70 | ~1.5 | [3] |

Furthermore, an experiment using a 50:50 mixture of ethanol and deuterium-labeled ethanol (D5-ethanol) found that both this compound and D5-ethyl nitrite were formed.[3][8] In the blood and brain, the ratio was approximately 1:1, but in the liver, the level of D5-ethyl nitrite was more than double that of this compound, suggesting a possible isotope effect in its metabolism.[3][8]

In Vivo Human Studies

In a study with human volunteers, the consumption of a nitrate source (lettuce) with an alcoholic beverage (red wine or whisky) resulted in the formation of this compound in the stomach, which was subsequently detected in the gastric headspace.[1][2] Another study detected and quantified this compound in the breath of subjects who were concurrently smoking and drinking, with one subject showing a concentration of 37 ppb.[10]

Experimental Protocols

The detection and quantification of the volatile compound this compound require precise experimental and analytical procedures.

Animal Study Protocol: Systemic Formation in Mice

This protocol outlines the methodology used to quantify this compound in mouse tissues following ethanol administration.[3][8]

-

Animal Model: Male, inbred short-sleep mice are used.[8]

-

Administration: Mice receive an intraperitoneal (i.p.) injection of ethanol (5.2 g/kg; 15.0% w/v in saline).[3][8]

-

Sample Collection: At specified time points (e.g., 1, 5, 10, 30, 60, and 90 min) post-injection, animals are euthanized.[3] Blood, whole brain, and liver are immediately collected.[3][8]

-

Sample Preparation & Analysis: Samples are placed in sealed vials for headspace analysis using a solid-phase microextraction (SPME) device.[3][8] The extracted volatile compounds are then analyzed by gas chromatography-mass spectrometry (GC-MS).[3]

Human Study Protocol: Gastric Formation

This protocol was designed to confirm this compound formation in the human stomach.[1][2]

-

Subjects: Human volunteers are recruited.[1]

-

Administration: Volunteers consume a serving of a nitrate-rich food (e.g., lettuce) along with an alcoholic beverage (e.g., red wine or whisky).[1][2]

-

Sample Collection: After a 15-minute interval, samples of the gastric headspace are collected.[1][2]

-

Analysis: The collected gas samples are analyzed by GC-MS to identify and confirm the presence of this compound.[1]

Analytical Methodology

The standard method for the determination of this compound in biological samples is headspace GC-MS, often coupled with SPME.[3][8]

-

Sample Preparation: Biological samples (blood, tissue homogenates, gastric fluid) are placed in sealed, airtight vials.

-

Extraction: An SPME fiber (e.g., DVB/Carboxen/PDMS) is exposed to the headspace above the sample, allowing volatile analytes like this compound to adsorb onto the fiber.[3]

-

Analysis: The fiber is then retracted and inserted into the injection port of a gas chromatograph, where the analytes are thermally desorbed. The compounds are separated on the GC column and subsequently identified and quantified by a mass spectrometer.[3]

Physiological Significance and Signaling Pathway

The formation of this compound is not just a metabolic curiosity; it has significant physiological implications, primarily related to its ability to act as an NO donor.[1][4] At physiological pH (around 7.4), this compound releases ∙NO.[1][2] This released ∙NO can then diffuse into nearby smooth muscle cells, such as those in blood vessel walls or the gastric lining.[4] Inside the cell, ∙NO activates the enzyme soluble guanylyl cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][4] Elevated cGMP levels activate protein kinase G, leading to a cascade of events that results in smooth muscle relaxation.[1] This mechanism underlies the potent vasodilator and gastric relaxant effects of this compound.[1][4][5]

Conclusion

The in vivo formation of this compound from ethanol and dietary or endogenous nitrogen sources represents a significant intersection of diet, metabolism, and physiological signaling. Its synthesis via distinct pathways in the stomach and systemically underscores the complex chemical environment of the body. As a potent vasodilator that functions as an NO carrier, this compound may play a role in modulating gastric motility and local blood flow.[1][2] For researchers and drug development professionals, this knowledge opens avenues for exploring novel therapeutic strategies for controlled NO delivery and provides a deeper understanding of the complex interactions between common dietary components and endogenous metabolic pathways.

References

- 1. This compound is produced in the human stomach from dietary nitrate and ethanol, releasing nitric oxide at physiological pH: potential impact on gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]